(3,5-Diethyl-4-hydroxyphenyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Diethyl-4-hydroxyphenyl)phosphonic acid is an organic compound with the molecular formula C10H15O4P and a molecular weight of 230.2 g/mol . It is characterized by the presence of a phosphonic acid group attached to a phenyl ring substituted with diethyl and hydroxy groups. This compound is typically stored at room temperature and is available in powder form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Diethyl-4-hydroxyphenyl)phosphonic acid involves the reaction of 3,5-diethylphenol with phosphorus trichloride (PCl3) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorus trichloride. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions using similar synthetic routes as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
(3,5-Diethyl-4-hydroxyphenyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The phosphonic acid group can be reduced to a phosphine oxide using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (KMnO4, CrO3), reducing agents (LiAlH4), and electrophilic reagents (HNO3, Br2). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Major products formed from these reactions include:
- Oxidation: Formation of 3,5-diethyl-4-oxophenylphosphonic acid.
- Reduction: Formation of 3,5-diethyl-4-hydroxyphenylphosphine oxide.
- Substitution: Formation of 3,5-diethyl-4-nitrophenylphosphonic acid or 3,5-diethyl-4-bromophenylphosphonic acid.
Scientific Research Applications
(3,5-Diethyl-4-hydroxyphenyl)phosphonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Industry: Utilized in the production of flame retardants, corrosion inhibitors, and water treatment chemicals.
Mechanism of Action
The mechanism of action of (3,5-Diethyl-4-hydroxyphenyl)phosphonic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes and preventing substrate binding. This interaction can disrupt biochemical pathways and lead to various physiological effects. The phosphonic acid group is known to mimic the phosphate group in biological molecules, allowing it to interfere with phosphate-dependent processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3,5-Diethyl-4-hydroxyphenyl)phosphonic acid include:
- (4-Hydroxyphenyl)phosphonic acid
- Diethyl (4-hydroxyphenyl)phosphonate
- (3,5-Diethylphenyl)phosphonic acid
Uniqueness
This compound is unique due to the presence of both diethyl and hydroxy substituents on the phenyl ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups provides distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(3,5-diethyl-4-hydroxyphenyl)phosphonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O4P/c1-3-7-5-9(15(12,13)14)6-8(4-2)10(7)11/h5-6,11H,3-4H2,1-2H3,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXINNDQSAARIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1O)CC)P(=O)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.